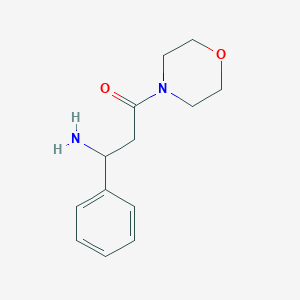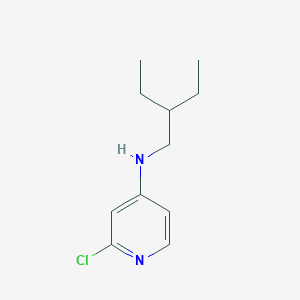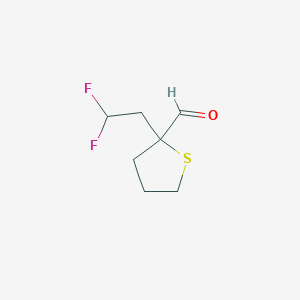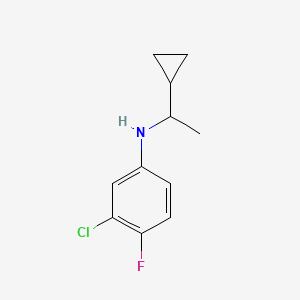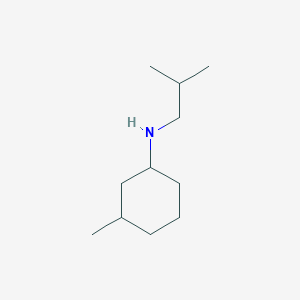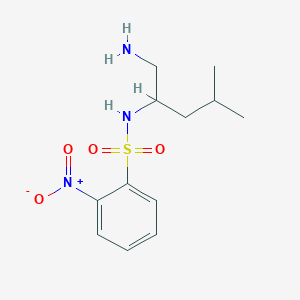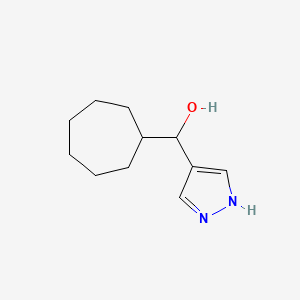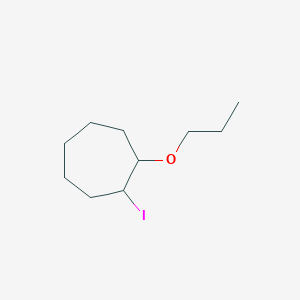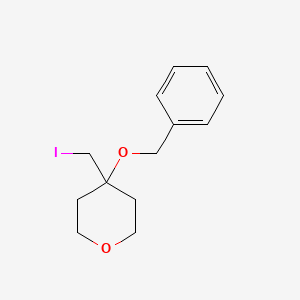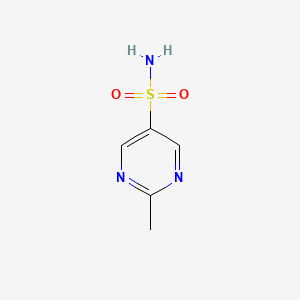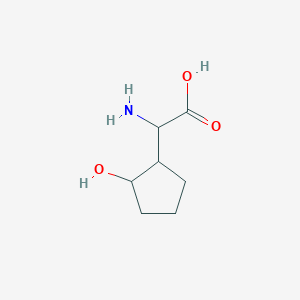
2-Amino-2-(2-hydroxycyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-hydroxycyclopentyl)acetic acid is an organic compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features a cyclopentane ring substituted with an amino group and a hydroxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid typically involves the reaction of cyclopentanone with hydroxylamine to form the corresponding oxime, followed by reduction to the amine. The amine is then reacted with glyoxylic acid to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2-hydroxycyclopentyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-hydroxycyclopentyl)ethanol.
Substitution: Formation of N-alkyl-2-amino-2-(2-hydroxycyclopentyl)acetic acid derivatives.
Scientific Research Applications
2-Amino-2-(2-hydroxycyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-hydroxycyclohexyl)acetic acid
- 2-Amino-2-(2-hydroxycyclobutyl)acetic acid
- 2-Amino-2-(2-hydroxycyclopropyl)acetic acid
Uniqueness
2-Amino-2-(2-hydroxycyclopentyl)acetic acid is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties. The cyclopentane ring provides a balance between ring strain and flexibility, making it a valuable scaffold in synthetic chemistry and drug design .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(10)11)4-2-1-3-5(4)9/h4-6,9H,1-3,8H2,(H,10,11) |
InChI Key |
CDTUOCOTIVFJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


